molecular formula C11H15NO B1441126 2-((Benzyloxy)methyl)azetidine CAS No. 1220030-41-0

2-((Benzyloxy)methyl)azetidine

Cat. No.: B1441126
CAS No.: 1220030-41-0
M. Wt: 177.24 g/mol
InChI Key: IMXORLHSVQERNS-UHFFFAOYSA-N
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

Azetidines are synthesized using various methods. The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization by N–C bond cleavage . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .


Molecular Structure Analysis

Azetidines represent a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .


Chemical Reactions Analysis

Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((Benzyloxy)methyl)azetidine are as follows: Molecular Weight: 177.243, Density: 1.0±0.1 g/cm3, Boiling Point: 262.0±13.0 °C at 760 mmHg, Molecular Formula: C 11 H 15 NO .

Scientific Research Applications

Synthesis and Biological Activity

2-((Benzyloxy)methyl)azetidine serves as a versatile intermediate in the synthesis of complex molecules with potential biological activities. The synthesis of polyhydroxylated azetidine iminosugars from d-glucose demonstrates the application of this compound derivatives in creating compounds with significant inhibitory activity against specific enzymes, such as amyloglucosidase from Aspergillus niger, showcasing its potential in medicinal chemistry (Lawande et al., 2015). This indicates the compound's relevance in designing glycosidase inhibitors for therapeutic purposes.

Synthetic Methodologies and Chemical Transformations

The stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines highlights the utility of this compound in generating structurally diverse heterocycles, which are valuable templates in medicinal chemistry (Mollet et al., 2011). These methodologies provide access to new chemical spaces for drug discovery.

Antiviral Activity

The antiviral activity of heterocyclic rimantadine analogues, including 2-(1-adamantyl)-2-methyl-azetidines, against influenza A highlights the potential of azetidine derivatives in the development of new antiviral agents. The study demonstrates that modifications to the azetidine ring can lead to compounds with enhanced potency compared to established antiviral drugs, suggesting a promising area for further research in antiviral therapy (Zoidis et al., 2003).

Azetidine as a Building Block in Organic Synthesis

The exploration of azetidine's reactivity and its transformation into other valuable chemical entities underline its importance as a building block in organic synthesis. For instance, the study on the reactivity of 2-(2-mesyloxyethyl)azetidines towards nucleophiles for the preparation of various azaheterocycles opens new pathways for synthesizing compounds with potential pharmacological properties (Mollet et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl benzoate, indicates that it is harmful if swallowed . It is very toxic to aquatic life and has long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical attention if swallowed .

Future Directions

Azetidines have been used in drug discovery, polymerization, and as chiral templates . The chemistry of azetidines has attracted major attention in organic synthesis . The focus is on the most recent advances, trends, and future directions .

Biochemical Analysis

Biochemical Properties

2-((Benzyloxy)methyl)azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves the cleavage of the N–C bond, facilitated by the ring strain inherent in azetidines . This interaction can lead to the formation of reactive intermediates that participate in further biochemical transformations. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects are particularly relevant in the context of cancer research, where azetidine derivatives are explored for their potential to disrupt aberrant cell signaling and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction of this compound with kinases can result in the inhibition of kinase activity, thereby modulating downstream signaling events . Additionally, the compound’s ability to induce changes in gene expression is mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . Higher doses can lead to toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage-dependent effects of this compound is essential for optimizing its use in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity . Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of this compound is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

2-(phenylmethoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXORLHSVQERNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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